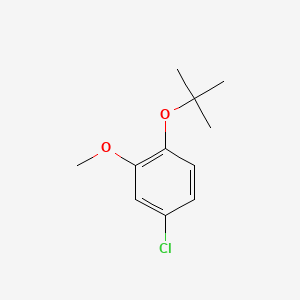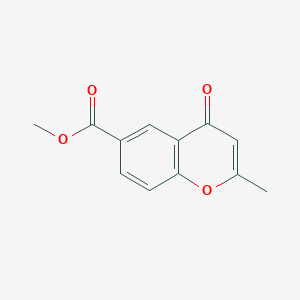![molecular formula C30H22BNO3 B13692232 4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid](/img/structure/B13692232.png)
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid is a complex organic compound that features a boronic acid functional group. This compound is notable for its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the dibenzo[b,d]furan moiety and the boronic acid group makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki coupling reaction, where a dibenzo[b,d]furan derivative is coupled with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines.
科学研究应用
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of biosensors and diagnostic tools due to its ability to interact with biological molecules.
作用机制
The mechanism of action of 4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The dibenzo[b,d]furan moiety contributes to the compound’s stability and electronic properties, enhancing its effectiveness in various applications .
相似化合物的比较
Similar Compounds
Dibenzofuran-4-boronic Acid: Similar in structure but lacks the biphenyl and amino groups.
4-(Dibenzo[b,d]furan-4-yl)aniline: Contains the dibenzo[b,d]furan and aniline moieties but lacks the boronic acid group.
Uniqueness
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid is unique due to the combination of the boronic acid group, the dibenzo[b,d]furan moiety, and the biphenyl structure. This combination imparts unique chemical and physical properties, making it suitable for a wide range of applications in different fields .
属性
分子式 |
C30H22BNO3 |
|---|---|
分子量 |
455.3 g/mol |
IUPAC 名称 |
[4-(N-dibenzofuran-3-yl-2-phenylanilino)phenyl]boronic acid |
InChI |
InChI=1S/C30H22BNO3/c33-31(34)22-14-16-23(17-15-22)32(28-12-6-4-10-25(28)21-8-2-1-3-9-21)24-18-19-27-26-11-5-7-13-29(26)35-30(27)20-24/h1-20,33-34H |
InChI 键 |
YOGBRPOESCAHJW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=CC=CC=C4O3)C5=CC=CC=C5C6=CC=CC=C6)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13692172.png)
![O-[3-(Benzyloxy)phenyl]hydroxylamine](/img/structure/B13692180.png)



![1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole](/img/structure/B13692200.png)

![1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one](/img/structure/B13692207.png)



![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)
